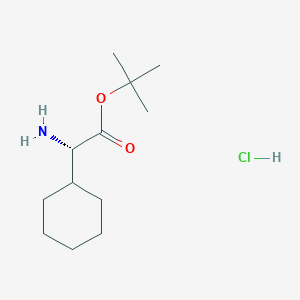
3-Methyl-3-(thiophen-3-yl)pyrrolidin-2,5-dion
Übersicht
Beschreibung
“3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione” is a compound with the CAS Number: 1247829-97-5. It has a molecular weight of 195.24 and its IUPAC name is 3-methyl-3-(3-thienyl)-2,5-pyrrolidinedione .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione”, often involves ring construction from different cyclic or acyclic precursors . The synthesis can also involve the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular formula of “3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione” is C9H9NO2S . The InChI code is 1S/C9H9NO2S/c1-9(6-2-3-13-5-6)4-7(11)10-8(9)12/h2-3,5H,4H2,1H3,(H,10,11,12) .Physical And Chemical Properties Analysis
“3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione” is a powder with a purity of 95%. It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Antikrebs-Potenzial
Verbindungen mit einem Pyrrolidin-Kern wurden synthetisiert und auf ihr in-vitro-Antikrebs-Potenzial gegen verschiedene Krebszelllinien wie Lungenkrebs (A549), Eierstockkarzinom (CH1) und Darmkrebs (SW480) untersucht. Der Zelltodmechanismus wurde mithilfe der Durchflusszytometrie untersucht .
Arzneimittelforschung
Pyrrolidin-Derivate werden in der Arzneimittelforschung als vielseitiges Gerüst für neuartige Therapeutika verwendet. Sie wurden auf ihre Bindungskonformation und Wirksamkeit gegenüber spezifischen Rezeptoren wie RORγt und ihre Aktivität gegen andere Rezeptoren wie PXR untersucht .
Antiepileptische Aktivität
Diese Verbindungen wurden synthetisiert und auf ihre antikonvulsive Aktivität getestet. In-vitro-Ionenkanal-Bindungsassays wurden durchgeführt, um den plausiblen Wirkmechanismus zu bestimmen .
Schmerzlindernde Aktivität
Es wurden Forschungsarbeiten durchgeführt, um die schmerzlindernde Aktivität neuer Pyrrolidin-Derivate in Mausmodellen für tonische und neuropathische Schmerzen zu bewerten .
Synthese von Komplexen
Pyrrolidin-Thiosemicarbazon-Hybride wurden synthetisiert, wobei Komplexe mit Metallen wie Nickel (II), Palladium (II) und Kupfer (II) gebildet wurden, die dann auf ihr Antikrebs-Potenzial untersucht wurden .
Analgetische Eigenschaften
Studien haben sich auch auf die analgetischen Eigenschaften von Pyrrolidin-Derivaten konzentriert und ihre Wirksamkeit bei der Schmerzlinderung im Vergleich zu Referenzmedikamenten wie Valproinsäure und Ethosuximid bewertet .
Wirkmechanismus
Target of Action
Similar pyrrolidine derivatives have shown inhibitory properties against aldose reductase (alr2) in an in vitro model of diabetic retinopathy .
Mode of Action
It has been suggested that similar compounds have the ability to scavenge free radicals generated in vitro by donating a hydrogen atom .
Biochemical Pathways
Similar pyrrolidine derivatives have been linked to the detoxification and clearance of foreign toxic substances from the body .
Result of Action
Similar compounds have shown antiproliferative activity .
Action Environment
Similar compounds have been studied at room temperature in dry dimethylformamide .
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione has a number of advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, and it is relatively stable in aqueous solutions. Additionally, 3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione is relatively non-toxic and does not have any known adverse side effects. However, 3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione has a few limitations for use in laboratory experiments. It is not as potent as some other compounds, and its effects may be relatively weak in certain experiments. Additionally, 3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione is not as widely available as some other compounds, and it may be difficult to obtain in certain areas.
Zukünftige Richtungen
3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione has a number of potential future directions for research and development. One potential direction is to investigate the effects of 3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione on other G-protein-coupled receptors. Additionally, further research could be done to investigate the effects of 3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione on other biochemical and physiological processes. Additionally, further research could be done to investigate the potential therapeutic applications of 3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione. Finally, further research could be done to investigate the potential toxicological effects of 3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione.
Eigenschaften
IUPAC Name |
3-methyl-3-thiophen-3-ylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-9(6-2-3-13-5-6)4-7(11)10-8(9)12/h2-3,5H,4H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVKOJSKGLAFLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



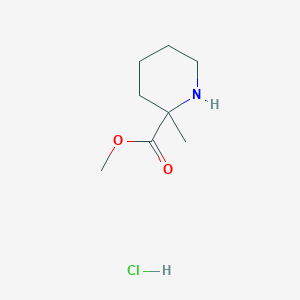

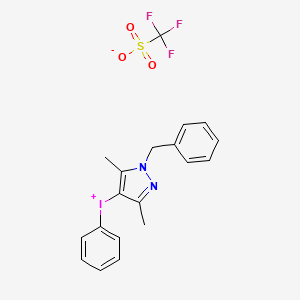
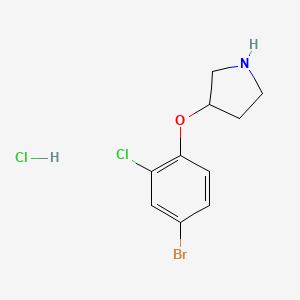
![4-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1527174.png)
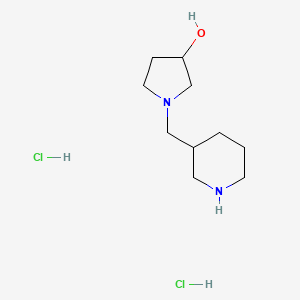

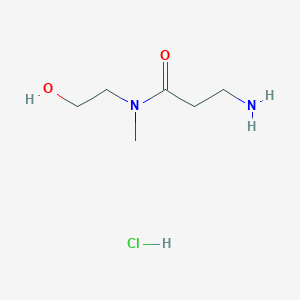

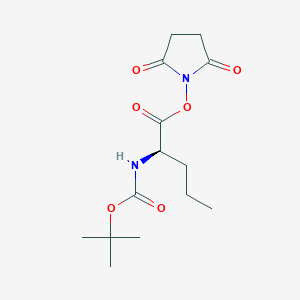
![5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinylmethyl ether hydrochloride](/img/structure/B1527183.png)

